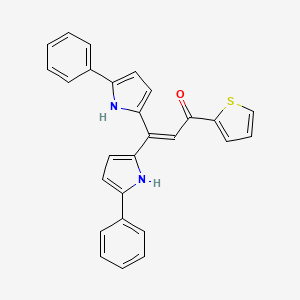
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is a heterocyclic compound that features both imidazole and pyrrole rings These structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrrole ring is another five-membered ring with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
化学反应分析
Types of Reactions
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole and pyrrole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrrole rings.
科学研究应用
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1H-Imidazole: A simpler structure with only the imidazole ring.
2,4-Dimethyl-1H-pyrrole: Contains only the pyrrole ring with two methyl groups.
1H-Imidazol-1-ylcarbonyl derivatives: Compounds with similar imidazole-based structures but different substituents.
Uniqueness
3-(1H-Imidazol-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrole is unique due to the combination of both imidazole and pyrrole rings in a single molecule.
属性
CAS 编号 |
682341-85-1 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC 名称 |
(2,4-dimethyl-1H-pyrrol-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C10H11N3O/c1-7-5-12-8(2)9(7)10(14)13-4-3-11-6-13/h3-6,12H,1-2H3 |
InChI 键 |
MCNADLVHQPLBGN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C(=O)N2C=CN=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)



![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)

![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)



